1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic nomenclature of 1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds containing multiple nitrogen atoms. The primary name indicates the presence of a 1,2,4-triazole core structure with specific substitution at positions 3 and 5 of the ring system. The propan-2-yl substituent, commonly referred to as an isopropyl group, occupies position 5 of the triazole ring, while the ethan-1-amine functionality extends from position 3. The nomenclature system accounts for the numbering convention established for 1,2,4-triazoles, where nitrogen atoms are designated at positions 1, 2, and 4 of the five-membered heterocycle.
Alternative systematic names documented in chemical databases include 1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine and 1H-1,2,4-triazole-3-methanamine, α-methyl-5-(1-methylethyl)-, hydrochloride. These nomenclature variations reflect different approaches to describing the same molecular structure while maintaining consistency with International Union of Pure and Applied Chemistry standards. The Chemical Abstracts Service registry number 1423034-03-0 provides the definitive identifier for this specific compound, distinguishing it from related triazole derivatives and ensuring accurate literature retrieval.
The MDL number MFCD22741268 serves as an additional unique identifier within the Molecular Design Limited database system, facilitating cross-referencing across multiple chemical information platforms. This multi-tiered identification system ensures comprehensive cataloging and prevents confusion with structurally similar compounds that may differ only in substitution patterns or stereochemistry.
Properties
IUPAC Name |
1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.ClH/c1-4(2)6-9-7(5(3)8)11-10-6;/h4-5H,8H2,1-3H3,(H,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIQHNKHIPANPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-03-0 | |
| Record name | 1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biochemical Analysis
Biochemical Properties
1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on binding affinities and structural compatibility, leading to either inhibition or activation of the target molecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival. Additionally, this compound affects cellular metabolism by inhibiting key enzymes, thereby disrupting normal metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation. At high doses, it may cause toxic or adverse effects, including liver and kidney damage. Understanding the dosage effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules. For instance, this compound has been shown to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair. Additionally, this compound can modulate metabolic flux by altering the activity of key enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins and other biomolecules.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound has been observed to localize in the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression.
Biological Activity
1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride (CAS No. 61336969) is a triazole derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a triazole ring which is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H14N4Cl, with a molecular weight of approximately 190.68 g/mol. The compound features a triazole ring that contributes to its biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C7H14N4Cl |
| Molecular Weight | 190.68 g/mol |
| IUPAC Name | 1-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine hydrochloride |
| SMILES | CC(C)C1=NNC(=N1)C(C)N.Cl |
| Appearance | Powder |
Antifungal Properties
Triazoles are widely recognized for their antifungal activity due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol synthesis. This mechanism disrupts fungal cell membrane integrity. The specific antifungal activity of the compound remains to be fully elucidated through targeted studies.
Anticancer Potential
The anticancer potential of triazole derivatives is well-documented in literature. Compounds containing the triazole moiety have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain triazole derivatives exhibit IC50 values in the micromolar range against breast and colon cancer cell lines . While direct studies on this specific compound are lacking, its structural similarities to other active triazoles suggest potential anticancer activity.
Case Studies and Research Findings
While comprehensive case studies specifically focusing on this compound are sparse, related compounds have been investigated for their biological activities:
- Triazole Derivatives in Cancer Treatment : A study highlighted the effectiveness of various triazole derivatives against cancer cells, with some exhibiting IC50 values as low as 6.2 µM against HCT116 colon carcinoma cells .
- Antimicrobial Screening : Research on similar triazole compounds has revealed broad-spectrum antimicrobial activity, indicating that modifications in the triazole structure can enhance efficacy against specific pathogens .
Scientific Research Applications
Structural Information
- Molecular Formula : C7H14N4
- Molecular Weight : 154.21 g/mol
- SMILES : CC(C)C1=NNC(=N1)C(C)N
- InChIKey : DRBNIMQCGWBAAI-UHFFFAOYSA-N
Antifungal Properties
Triazole compounds are widely recognized for their antifungal properties. The presence of the triazole ring in 1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride suggests that it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This mechanism is similar to other triazole antifungals like fluconazole and itraconazole, which have been extensively studied for their efficacy against various fungal infections.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. The specific structure of this compound may enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents.
Potential as a Therapeutic Agent
The unique structural features of this compound position it as a potential therapeutic agent in various diseases. Its ability to modulate biological pathways could be explored further in drug development.
Chemical Reactions Analysis
Table 1: Representative Reaction Conditions for Triazole Core Formation
Amide and Urea Formation
The primary amine reacts with acyl chlorides, anhydrides, or isocyanates:
-
Acylation : Reaction with succinic anhydride in THF at 60°C yields N-acylated derivatives (85–92% yield) .
-
Urea Formation : Treatment with aryl isocyanates produces urea-linked analogs (70–78% yield) .
Table 2: Functionalization of the Primary Amine Group
| Substrate | Reagents/Conditions | Product Class | Yield (%) |
|---|---|---|---|
| Succinic anhydride | THF, 60°C, 6 h | N-Acyl derivatives | 85–92 |
| 4-Fluorophenyl isocyanate | DCM, RT, 12 h | Urea derivatives | 70–78 |
Nucleophilic Substitution
The amine group participates in SN2 reactions with alkyl halides:
Suzuki–Miyaura Coupling
The triazole ring’s aromatic system enables palladium-catalyzed cross-coupling :
-
Reaction with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(OAc)₂ and K₂CO₃ in THF/H₂O (3:1) yields biaryl derivatives (82–91% yield) .
Table 3: Suzuki–Miyaura Coupling Parameters
| Boronic Acid | Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Fluorophenylboronic acid | Pd(OAc)₂, K₂CO₃, THF/H₂O | 80–85 | 89 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂, K₂CO₃, THF/H₂O | 80–85 | 85 |
Enzyme-Targeted Modifications
The compound acts as a monoamine oxidase (MAO) inhibitor via:
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Hydrogen bonding : The amine group interacts with MAO-B’s flavin adenine dinucleotide (FAD) cofactor .
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Electrophilic trapping : The triazole ring forms π-stacking interactions with aromatic residues in the active site .
Metabolic Pathways
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Oxidation : Cytochrome P450 enzymes oxidize the isopropyl group to a ketone metabolite .
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Conjugation : Glucuronidation at the primary amine occurs in hepatic microsomes .
Acid/Base Hydrolysis
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Acidic conditions (pH < 3): Triazole ring remains stable, but the amine group hydrolyzes slowly (t₁/₂ = 48 h at 37°C) .
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Basic conditions (pH > 10): Rapid deprotonation of the amine, leading to precipitation of the free base .
Thermal Decomposition
Table 4: Reactivity Comparison with Structural Analogues
| Compound | Key Reaction | Rate Constant (k, s⁻¹) |
|---|---|---|
| 1-[5-Ethyl-1H-1,2,4-triazol-3-yl]ethanamine | Acylation with acetyl chloride | 1.2 × 10⁻³ |
| Target compound | Acylation with acetyl chloride | 2.8 × 10⁻³ |
| 5-(propan-2-yl)-1H-1,2,3-triazole | Suzuki coupling | Not reactive |
The isopropyl group in the target compound enhances electron-donating effects , accelerating electrophilic substitution compared to ethyl-substituted analogs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Aromatic vs. Aliphatic Substituents
- Aryl-Substituted Analogs : Compounds such as 2-(5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride (CAS: N/A) and 2-(5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride (CAS: N/A) feature aromatic substituents. These analogs exhibit higher molecular weights (e.g., ~219–309 Da) compared to the target compound (190.45 Da) due to the inclusion of phenyl groups. Melting points for aryl derivatives range from 235–236°C , influenced by aromatic π-stacking interactions .
- Aliphatic Substituents: The target compound’s isopropyl group contrasts with smaller aliphatic substituents like ethyl (e.g., 1-(5-ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride, MW: 176.65 g/mol ) and methyl (e.g., 1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride, CAS: 1803604-52-5 ).
Key Data Table: Substituent Effects
| Compound Name | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Key Properties |
|---|---|---|---|---|
| Target Compound | Isopropyl | 190.45 | N/A | High lipophilicity (predicted) |
| 2-(5-(3-Methoxyphenyl)-4H-triazol-3-yl)ethylamine HCl | 3-Methoxyphenyl | ~219.12 | 235–236 | Aromatic, moderate solubility |
| 1-(5-Ethyl-1H-triazol-3-yl)ethylamine HCl | Ethyl | 176.65 | N/A | Lower steric hindrance |
Preparation Methods
General Synthetic Strategy
The preparation typically involves two major steps:
- Formation of the 1,2,4-triazole ring with the isopropyl substituent at position 5.
- Introduction of the ethanamine side chain at position 3.
- Conversion to hydrochloride salt for isolation and purification.
The synthesis leverages cyclization reactions of suitable precursors, often involving aminoguanidine derivatives and substituted hydrazines or nitriles, under controlled conditions.
Detailed Preparation Method
Based on available data and analogous triazole syntheses, the following pathway is representative:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of substituted hydrazine intermediate | Reaction of isopropyl-substituted nitrile or hydrazine derivative under acidic/basic conditions | Formation of 5-(propan-2-yl)-1H-1,2,4-triazole precursor |
| 2 | Cyclization with aminoguanidine hydrochloride | Heating under reflux or microwave irradiation in polar solvent (e.g., ethanol, water) | Formation of 1,2,4-triazole ring with amino substituent at position 3 |
| 3 | Introduction of ethanamine side chain | Nucleophilic substitution or reductive amination on intermediate | Attachment of ethan-1-amine group at position 3 |
| 4 | Formation of hydrochloride salt | Treatment with HCl in organic solvent or aqueous medium | Isolation of 1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride as stable salt |
This approach aligns with standard protocols for 1,2,4-triazole derivatives and is supported by synthetic methodologies reported for related compounds.
Alternative Microwave-Assisted Synthesis
Analytical Data and Characterization
Characterization of the synthesized compound is essential to confirm structure and purity. Common analytical techniques include:
These methods ensure the synthesized compound meets the desired chemical and physical specifications.
Research Findings and Notes on Preparation
- The choice of starting materials (e.g., aminoguanidine hydrochloride, isopropyl-substituted precursors) and reaction conditions (solvent, temperature, time) critically influence the yield and purity.
- Microwave-assisted synthesis offers advantages in reaction speed and product yield, particularly for cyclization steps.
- The formation of the hydrochloride salt improves compound stability and facilitates handling and storage.
- No direct literature reports on this exact compound’s preparation are widely available, but synthetic strategies for closely related triazoles provide reliable guidance.
- Careful control of reaction parameters is necessary to avoid side reactions such as over-alkylation or incomplete cyclization.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Conventional Cyclization | Aminoguanidine hydrochloride, isopropyl hydrazine derivatives | Reflux in ethanol/water, several hours | Well-established, good yield | Longer reaction times |
| Microwave-Assisted Cyclization | Same as above | Microwave irradiation, minutes | Faster, improved yields | Requires specialized equipment |
| Nucleophilic Substitution for Side Chain | Intermediate triazole, ethanamine or precursor | Mild heating or room temperature | Selective side chain introduction | May need purification steps |
| Hydrochloride Salt Formation | Free amine, HCl (gas or solution) | Room temperature, stirring | Enhances stability and solubility | Salt formation step required |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride, and how can purity be maximized?
- Methodological Answer : The synthesis of triazole derivatives often involves refluxing precursors with reagents like POCl₃ or hydroxylamine hydrochloride under controlled conditions. For example, describes a method where N-phenylthiosemicarbazide reacts with 4-phenyl butyric acid in POCl₃ at 90°C for 3 hours, followed by pH adjustment for precipitation. Adapting this, researchers could use analogous substrates (e.g., propan-2-yl-substituted precursors) and optimize reaction time, temperature, and stoichiometry. Purification via recrystallization (e.g., DMSO/water mixtures) or column chromatography is critical to isolate the hydrochloride salt with high purity .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and confirming its tautomeric forms?
- Methodological Answer : X-ray crystallography (as in ) is definitive for resolving tautomeric states and planar configurations of triazole rings. For routine analysis, use NMR (¹H/¹³C) to confirm proton environments and substituent positions. FT-IR can identify amine (–NH₂) and hydrochloride (Cl⁻) functional groups. Mass spectrometry (HRMS) validates molecular weight. Complementary techniques like UV-Vis and elemental analysis further corroborate purity and structural integrity .
Q. What storage conditions are recommended to maintain the compound’s stability for long-term studies?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. emphasizes controlling humidity (use desiccants) and avoiding prolonged exposure to ambient temperatures. Periodic stability testing via HPLC or TLC is advised to monitor degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
